N',N'-diethyl-N-(4-iodophenyl)oxamide
Description
N',N'-Diethyl-N-(4-iodophenyl)oxamide is a substituted oxamide derivative characterized by its oxalamide backbone (N-C(=O)-C(=O)-N), with diethyl groups attached to both terminal nitrogen atoms and a 4-iodophenyl group bonded to one of the central nitrogens. This structure combines steric bulk from the diethyl substituents with the electron-withdrawing properties of the iodine atom on the aromatic ring.
Properties
IUPAC Name |
N',N'-diethyl-N-(4-iodophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-3-15(4-2)12(17)11(16)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJDNMNOLHDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-iodophenyl)oxamide typically involves the reaction of diethyl oxalate with 4-iodoaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the oxamide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N’,N’-diethyl-N-(4-iodophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(4-iodophenyl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with different functional groups, while reduction can produce amines.
Scientific Research Applications
N’,N’-diethyl-N-(4-iodophenyl)oxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’,N’-diethyl-N-(4-iodophenyl)oxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
N,N′-Dipropyloxamide
- Structure : Features two propyl groups instead of diethyl substituents.
- Key Properties :
- Both compounds lack aromatic substituents, but the iodophenyl group in the target compound introduces π-π stacking capabilities and electronic effects.
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide
- Structure : Contains ethoxy and branched isododecylphenyl groups.
- Key Properties :
- Comparison: The 4-iodophenyl group in the target compound replaces the isododecylphenyl, reducing steric hindrance but increasing electronegativity. Iodine’s polarizability may enhance interactions in corrosion inhibition or catalysis compared to non-halogenated analogs.
N,N′-Bis(trifluoromethylsulfonyl)oxamide
- Structure : Features trifluoromethylsulfonyl groups, strong electron-withdrawing substituents.
- Key Properties :
Oxamide (Parent Compound)
- Structure : Unsubstituted oxalamide.
- Key Properties :
Comparative Data Table
| Compound | Substituents | Molecular Weight | Key Applications | Solubility/Stability |
|---|---|---|---|---|
| N',N'-Diethyl-N-(4-iodophenyl)oxamide | Diethyl, 4-iodophenyl | ~350 (estimated) | Corrosion inhibition, materials science | Low water solubility; organic-soluble |
| N,N′-Dipropyloxamide | Dipropyl | ~188 | Crystallography, H-bonding studies | Moderate crystallinity |
| N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide | Ethoxy, isododecylphenyl | 312.36 | Research chemicals | High lipophilicity |
| Oxamide | None | 88.03 | Slow-release fertilizer | Slightly water-soluble |
| N,N′-Bis(trifluoromethylsulfonyl)oxamide | Trifluoromethylsulfonyl | ~400 (estimated) | Chemiluminescence, electrolytes | High thermal/chemical stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
